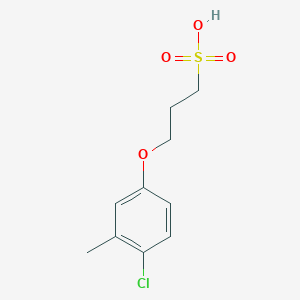![molecular formula C16H27N3O B14411092 N-[4-(Diethylamino)phenyl]-L-leucinamide CAS No. 84354-96-1](/img/structure/B14411092.png)
N-[4-(Diethylamino)phenyl]-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Diethylamino)phenyl]-L-leucinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an L-leucinamide moiety. The combination of these functional groups imparts specific chemical and biological activities to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-L-leucinamide typically involves the reaction of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Step 1: Preparation of 4-(diethylamino)benzoyl chloride by reacting 4-(diethylamino)benzoic acid with thionyl chloride.
Step 2: Coupling of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
N-[4-(Diethylamino)phenyl]-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[4-(Diethylamino)phenyl]-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[4-(Diethylamino)phenyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various receptors and enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- Tris[4-(diethylamino)phenyl]amine
Uniqueness
N-[4-(Diethylamino)phenyl]-L-leucinamide is unique due to the presence of the L-leucinamide moiety, which imparts specific biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
84354-96-1 |
|---|---|
分子式 |
C16H27N3O |
分子量 |
277.40 g/mol |
IUPAC名 |
(2S)-2-amino-N-[4-(diethylamino)phenyl]-4-methylpentanamide |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)14-9-7-13(8-10-14)18-16(20)15(17)11-12(3)4/h7-10,12,15H,5-6,11,17H2,1-4H3,(H,18,20)/t15-/m0/s1 |
InChIキー |
DNEWFDJGONNNPA-HNNXBMFYSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



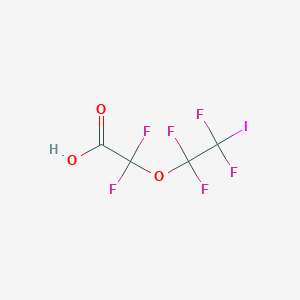
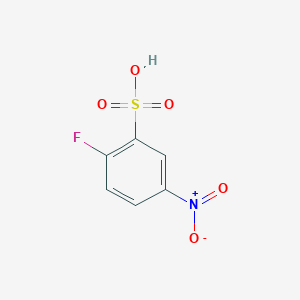

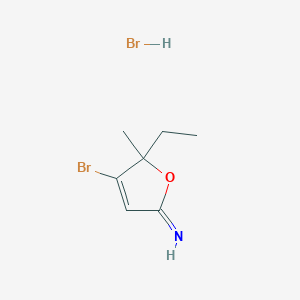
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
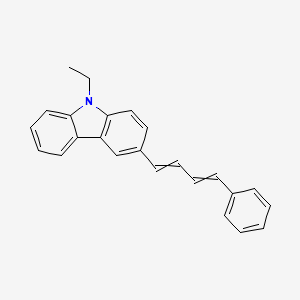
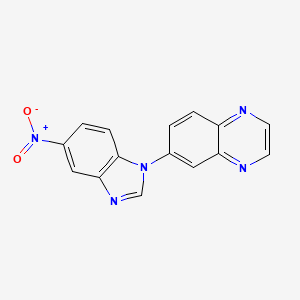
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
